2-amino-1H-quinazolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTFBAXSPXZDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Quinazolinone Chemistry
The journey of quinazolinone chemistry began in the latter half of the 19th century and has since evolved through key discoveries and the development of novel synthetic methodologies. The first foray into this class of compounds was in 1869 when Griess synthesized the first quinazoline (B50416) derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen (B1215507) with anthranilic acid. nih.govwisdomlib.orgencyclopedia.pub It took several more years for the parent quinazoline to be prepared, a feat accomplished by Bischler and Lang in 1895 via the decarboxylation of the 2-carboxy derivative. nih.govmdpi.comwikipedia.org A more efficient synthesis was later developed by Gabriel in 1903. nih.govmdpi.comwikipedia.org
A significant milestone in the pharmacological history of quinazolinones was the introduction of Methaqualone in 1951, which became a well-known sedative-hypnotic drug. omicsonline.org This event spurred further interest in the therapeutic potential of the quinazolinone scaffold. The academic and industrial research that followed led to the discovery of over 200 naturally occurring quinazoline and quinazolinone alkaloids. omicsonline.orgrsc.orgrsc.org The diverse biological activities of these natural products have inspired chemists to develop a wide array of synthetic routes to access these and other novel derivatives. wisdomlib.orgencyclopedia.pubijpsjournal.comacgpubs.org
The following table provides a summary of key milestones in the history of quinazolinone chemistry:
Table 1: Key Milestones in the History of Quinazolinone Chemistry| Year | Milestone | Researcher(s) | Significance |
|---|---|---|---|
| 1869 | Synthesis of the first quinazoline derivative | Griess | Marked the beginning of quinazolinone chemistry. nih.govwisdomlib.orgencyclopedia.pub |
| 1895 | Synthesis of the parent quinazoline molecule | Bischler and Lang | First preparation of the fundamental quinazoline structure. nih.govmdpi.comwikipedia.org |
| 1903 | Development of a more satisfactory synthesis of quinazoline | Gabriel | Provided a more efficient route to the parent compound. nih.govmdpi.comwikipedia.org |
| 1951 | Introduction of Methaqualone | - | First renowned quinazoline-based drug, highlighting the therapeutic potential of the scaffold. omicsonline.org |
Strategic Importance of Quinazolinone As a Privileged Scaffold in Medicinal Chemistry
In the realm of drug discovery, certain molecular structures, referred to as "privileged scaffolds," demonstrate the ability to bind to multiple biological targets, making them valuable starting points for the design of new drugs. rsc.orgrsc.org The quinazolinone nucleus is widely regarded as such a privileged scaffold. nih.govmdpi.com This is attributed to its rigid bicyclic structure, which provides a defined three-dimensional orientation for substituent groups, and its capacity for various intermolecular interactions.
The strategic importance of the quinazolinone scaffold is underscored by the vast array of biological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties. nih.govwisdomlib.orgencyclopedia.pubmdpi.comomicsonline.orgijpsjournal.comacgpubs.orgnih.govresearchgate.netnih.gov The stability of the quinazolinone ring system to metabolic degradation further enhances its appeal as a drug scaffold. nih.govresearchgate.net
The versatility of the quinazolinone framework allows for systematic structural modifications at various positions, particularly at the 2, 3, 6, and 8-positions, to optimize biological activity and selectivity. ijpsjournal.comnih.govmdpi.com This amenability to structure-activity relationship (SAR) studies enables medicinal chemists to fine-tune the pharmacological profile of quinazolinone-based compounds for specific therapeutic targets. researchgate.net The successful translation of this research is evident in the number of marketed drugs that incorporate the quinazoline (B50416) moiety, such as Prazosin and Doxazosin, which are used for hypertension and prostate disorders. wisdomlib.orgmdpi.com
Structural Classification and Nomenclature of Quinazolinones Relevant to 2 Amino 1h Quinazolin 4 One Research
Classical and Conventional Synthetic Routes to the Quinazolinone Core
The traditional approaches to constructing the quinazolinone framework have long relied on robust and well-established chemical reactions. These methods, primarily involving cyclocondensation, have been fundamental in providing access to a wide array of quinazolinone derivatives.
Cyclocondensation Reactions with Anthranilamide Derivatives
Cyclocondensation reactions utilizing anthranilamide (2-aminobenzamide) and its derivatives with various carbonyl compounds are a cornerstone of quinazolinone synthesis. These reactions typically proceed through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization. nih.gov
The reaction of anthranilamides with aldehydes or ketones is a facile method for preparing 2,3-dihydroquinazolin-4(1H)-ones. nih.gov A variety of catalysts, including Brønsted acids (such as p-toluenesulfonic acid), Lewis acids, and ammonium (B1175870) salts, have been employed to facilitate this transformation. nih.govorganic-chemistry.org The resulting 2,3-dihydroquinazolin-4(1H)-ones can be subsequently oxidized to the fully aromatic 4(3H)-quinazolinones in a one-pot procedure using oxidants like phenyliodine diacetate (PIDA). organic-chemistry.org This two-step, one-pot approach allows for the synthesis of quinazolinones with diverse substituents, including N-alkyl, N-phenyl, and free NH groups, in moderate to excellent yields. organic-chemistry.org
The versatility of this method is demonstrated by the use of various aldehydes, including cyclic, aromatic, and aliphatic variants, which react with anthranilamide to produce the corresponding quinazolinone derivatives in high yields. nih.govacs.org
Reactions Involving Isatoic Anhydride (B1165640) and Related Precursors
Isatoic anhydride serves as a highly valuable and common precursor for the synthesis of 2-amino-4(3H)-quinazolinones. Its reaction with different nucleophiles provides a direct route to the quinazolinone core. A notable approach involves a one-pot, multi-component reaction strategy where isatoic anhydride, an amine, and an electrophilic cyanating agent, such as N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS), are combined. aurigeneservices.com This process proceeds through a sequence of reactions including the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, leading to ring-opening and decarboxylation, followed by heterocyclization to yield 2-amino 3-substituted quinazolinones. aurigeneservices.com
Another efficient method is the palladium-catalyzed oxidative isocyanide-insertion in a one-pot process starting from isatoic anhydride. rsc.org This regioselective procedure enables the construction of a wide range of 2-amino-4(3H)-quinazolinones in moderate to excellent yields and is valued for its operational simplicity and the use of readily available starting materials. rsc.org Furthermore, 2-aminobenzonitriles, which can be derived from isatoic anhydride, are also key starting materials for quinazolinone synthesis. nih.govacs.org
Modern Synthetic Strategies for Enhanced Efficiency and Sustainability
In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic strategies have been developed. These approaches focus on the use of advanced catalytic systems, energy-efficient reaction conditions, and high-throughput methodologies.
Catalytic Approaches (e.g., Metal-Catalyzed, Organocatalysis)
Modern synthetic methods heavily feature the use of catalysts to improve reaction efficiency, selectivity, and sustainability.
Metal-Catalyzed Synthesis: A wide array of metal catalysts have been successfully employed. Palladium-catalyzed reactions, such as the carbonylative coupling of ortho-iodoanilines with cyanamide, provide a domino process for the efficient synthesis of 2-aminoquinazolin-4(3H)-ones. acs.org Copper catalysts are also prominent, facilitating tandem reactions of 2-aminobenzamides with tertiary amines or the cyclocondensation of 2-isocyanobenzoates with amines to form quinazolinone derivatives. organic-chemistry.orgrsc.org Iron(III) chloride has been shown to effectively catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives. organic-chemistry.org Furthermore, heterogeneous catalysts like gallium-containing MCM-22 zeolites have demonstrated excellent activity in the cyclocondensation of anthranilamide with aldehydes, offering high yields and the advantage of easy catalyst recovery. nih.govacs.org
Organocatalysis: Metal-free catalytic systems have gained significant attention. p-Toluenesulfonic acid is a classic organocatalyst used in the cyclization of 2-aminobenzamides and aldehydes. organic-chemistry.org More recently, salicylic (B10762653) acid has been utilized as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines, representing a green, metal-free approach to quinazoline synthesis. frontiersin.org
Table 1: Comparison of Catalytic Approaches for Quinazolinone Synthesis
| Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Palladium | o-Iodoanilines, Cyanamide | Domino carbonylation/cyclization process. | acs.org |
| Copper | 2-Aminobenzamides, Tertiary Amines | Tandem C(sp2)–H amination and annulation. | rsc.org |
| Gallium-MCM-22 Zeolite | Anthranilamide, Aldehydes | Heterogeneous, reusable catalyst with high yields. | nih.govacs.org |
| p-Toluenesulfonic Acid | Anthranilamides, Aldehydes | One-pot cyclocondensation followed by oxidation. | organic-chemistry.org |
| Salicylic Acid | o-Aminobenzylamines, Benzylamines | Metal-free, green oxidative condensation. | frontiersin.org |
Microwave-Assisted and Green Chemistry Protocols
The principles of green chemistry have been increasingly integrated into the synthesis of quinazolinones, aiming to reduce waste, energy consumption, and the use of hazardous substances.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov It has been successfully applied to the synthesis of 2,4(1H,3H)-quinazolinediones from substituted methyl anthranilate and various isocyanates or isothiocyanates without the need for a catalyst or base. nih.gov The reaction of anthranilamide with aldehydes under ultrasonic irradiation, another energy-efficient technique, has also been reported to produce 2,3-dihydro-4(1H)-quinazolinones in high yields. researchgate.net A convergent microwave-assisted synthesis of quinazolinones has been developed using the bio-sourced solvent pinane, highlighting a green approach. rsc.org
Green Chemistry Protocols: Beyond microwave assistance, other green strategies include the use of environmentally friendly solvents and catalysts. Water has been utilized as a solvent for the catalyst-free synthesis of 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones from 2-aminobenzothioamides and aldehydes. nih.gov Low melting mixtures of biodegradable and non-toxic substances like maltose, dimethylurea, and ammonium chloride have served as effective reaction media for the one-pot, three-component synthesis of quinazolines. psu.edu The use of hydrogen peroxide as a green oxidant with dimethyl sulfoxide (B87167) (DMSO) as a carbon source for synthesizing quinazolin-4(3H)-one from 2-amino benzamide (B126) is another example of a sustainable approach. acs.org
Table 2: Examples of Green and Microwave-Assisted Syntheses
| Method | Starting Materials | Conditions/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Methyl Anthranilate, Isocyanates | DMSO/H₂O | Catalyst/base-free, rapid, high purity. | nih.gov |
| Ultrasonic Irradiation | Anthranilamide, Aldehydes | Poly(VPyPS)-PW catalyst | High yields, efficient energy use. | researchgate.net |
| Catalyst-Free | 2-Aminobenzothioamides, Aldehydes | Water | Environmentally benign solvent, no catalyst needed. | nih.gov |
| Green Oxidant | 2-Amino Benzamide, DMSO | H₂O₂ | Sustainable, transition metal-free. | acs.org |
| Bio-sourced Solvent | 2-Aminobenzamide, Succinic Anhydride | Pinane, Microwave | Convergent, uses renewable solvent. | rsc.org |
Solid-Phase Synthesis Techniques for Library Generation
Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds, which is crucial for drug discovery and development. This methodology has been adapted for the synthesis of 2-amino-4(1H)-quinazolinone derivatives to explore structure-activity relationships.
In a typical solid-phase approach, an amine component is attached to a resin support. acs.orgnih.gov This polymer-bound amine is then converted to the corresponding S-methylthiopseudourea. Subsequent condensation with various substituted isatoic anhydrides affords the desired 2-amino-4(1H)-quinazolinone derivatives, which are then cleaved from the resin. acs.orgnih.gov This method is highly amenable to combinatorial library generation as it allows for diversity to be introduced from both the amine component and the isatoic anhydride precursor. acs.org The development of such solid-phase routes has significantly accelerated the discovery of new quinazolinone-based compounds with potential biological activities. mdpi.comnih.gov
Derivatization and Functionalization Strategies for this compound
The ability to introduce a wide range of substituents at various positions of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity.
The strategic placement of functional groups on the quinazolinone ring system can significantly influence the molecule's interaction with biological targets.
C-2 Position: The amino group at the C-2 position is a common site for derivatization. For instance, reaction with various electrophiles allows for the introduction of diverse functionalities. A solid-phase synthesis approach has been developed where a resin-bound amine is converted to a polymer-bound S-methylthiopseudourea, which then undergoes condensation with substituted isatoic anhydrides to yield 2-amino-4(1H)-quinazolinone derivatives. nih.govacs.org This method is particularly amenable to the creation of combinatorial libraries for drug discovery. nih.gov
N-3 Position: The nitrogen atom at the 3-position can be readily alkylated or arylated. For example, N-1-substituted quinazolin-2,4(1H,3H)-diones can be reacted with esters of bromoacetic or 2-bromopropionic acid in the presence of potassium carbonate to yield N-3-substituted derivatives. nih.gov
C-5, C-6, C-7, and C-8 Positions: The benzene ring portion of the quinazolinone scaffold offers multiple sites for substitution. The introduction of substituents at these positions can be achieved through various synthetic routes, often starting from appropriately substituted anthranilic acids. researchgate.net For example, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one has been synthesized and further modified. nih.gov The nature and position of these substituents, such as nitro or amino groups, have been shown to significantly influence the reactivity and biological activity of the resulting compounds. researchgate.net
| Position | Example of Substituent/Reaction | Significance | Reference |
| C-2 | Reaction with isothiocyanates | Access to 2-thioxo-quinazolinones | researchgate.net |
| N-3 | Alkylation with bromoacetic acid esters | Introduction of side chains for further modification | nih.gov |
| C-5 | Hydroxy group introduction | Potential for improved biological activity | nih.gov |
| C-6 | Iodo-substitution | Precursor for cross-coupling reactions | researchgate.net |
| C-7 | Chloro-substitution | Modification of electronic properties | nih.gov |
| C-8 | Amino group introduction | Favorable for improved PARP-1 inhibition | researchgate.net |
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacologically active scaffolds into a single molecule. nih.govnih.gov This approach aims to create hybrid compounds with enhanced or synergistic biological activities. nih.gov The this compound core has been successfully utilized in the development of various hybrid molecules.
For example, quinazolinone-based hybrids have been synthesized by linking the quinazolinone scaffold to other heterocyclic systems like thiazole, triazole, and benzofuran. nih.gov One approach involves the condensation of 3-amino-2-phenylquinazolin-4(3H)-one with different substituted aromatic aldehydes to produce Schiff base hybrids. nih.gov Another strategy involves a "scaffold hopping" approach, where structural modifications like C-ring expansion or isometric replacement of the A/B-ring are performed to generate new scaffolds with improved properties. nih.gov
| Hybrid Scaffold | Synthetic Strategy | Potential Biological Application | Reference |
| Quinazolinone-Thiazolidinone | Reaction of 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one with aromatic aldehydes to form Schiff bases, followed by reaction with thioglycolic acid. | Anticancer | nih.gov |
| Quinazolinone-Triazole | Click chemistry approach using acetylenes or direct attachment of substituted triazoles. | Anticancer | nih.gov |
| Quinazolinone-3-cyanopyridin-2-one | Conjugation of the two motifs into a single entity. | Dual EGFR and BRAFV600E inhibitors | mdpi.com |
The fusion of additional heterocyclic rings to the quinazolinone framework can lead to the formation of complex, polycyclic systems with unique three-dimensional structures and biological activities. These fused systems often exhibit enhanced rigidity and planarity, which can be advantageous for binding to specific biological targets. rsc.org
A variety of synthetic methods have been developed to construct fused quinazolinone derivatives. These strategies include:
Tandem Reactions: Iodine-catalyzed tandem reactions have been used to synthesize fused tetracyclic pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-one derivatives. tandfonline.com
Cross-Coupling/Annulations: Quinazolones can be reacted with alkynes under mild conditions to access fused polycyclic heteroarenes. tandfonline.com
Intramolecular Cyclization: The intramolecular cyclization of appropriately functionalized quinazolinone derivatives is a common strategy. For instance, the reaction of 2-amino 3-substituted quinazolinones with reagents like 3,3-dimethoxypropan-1-amine (B3054405) can lead to the formation of fused pyrimido[2,1-b]quinazolinone systems. aurigeneservices.com
The synthesis of 2,3-fused quinazolinones, in particular, has garnered significant attention. rsc.org These compounds, where the additional ring is fused across the C-2 and N-3 positions, have been prepared through various modern synthetic methodologies, including difunctionalization of alkenes and transition-metal-catalyzed cyclizations. rsc.org
| Fused System | Synthetic Approach | Reference |
| Pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-one | Iodine-catalyzed tandem reaction | tandfonline.com |
| Pyrimido[2,1-b]quinazolin-6(2H)-one | Intramolecular cyclization of a 2-amino 3-substituted quinazolinone | aurigeneservices.com |
| 2,3-Fused Quinazolinones | Difunctionalization of alkenes, transition-metal catalyzed cyclizations | rsc.org |
Targeted Oncological Research
Derivatives of this compound have emerged as significant candidates in the field of oncology. Their anticancer effects are often attributed to their ability to interact with and inhibit key molecular targets involved in cancer cell proliferation, survival, and metastasis.
Kinase Enzyme Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, they are prime targets for anticancer drug development. nih.gov Several this compound derivatives have been identified as potent inhibitors of various kinase enzymes. nih.gov
EGFR, HER2, and VEGFR2: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. nih.gov Marketed drugs like gefitinib, erlotinib, and lapatinib, which are 4-aminoquinazoline derivatives, effectively target the epidermal growth factor receptor (EGFR). nih.govmdpi.com Lapatinib is a dual inhibitor of both EGFR and human epidermal growth factor receptor 2 (HER2). nih.gov Vandetanib inhibits both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2). nih.govmdpi.com Novel 2-sulfanylquinazolin-4(3H)-one derivatives have also shown potent inhibitory activity against VEGFR2, EGFR, and HER2. mdpi.com
PI3K: Phosphatidylinositol 3-kinase (PI3K) is a key component of a signaling pathway that promotes cell growth and survival. researchgate.net Idelalisib, a quinazolin-4(3H)-one derivative, is an inhibitor of PI3K. mdpi.com Furthermore, certain 6-(2-amino-1H-benzo[d]imidazol-6-yl)-quinazolin-4(3H)-one derivatives have been developed as multi-targeted inhibitors of both PI3Kα and Aurora A kinase. researchgate.netnih.gov
Aurora A Kinase: Aurora A kinase is a critical regulator of mitosis, and its overexpression is common in many cancers. nih.govnih.gov Several series of 6-(1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one and 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives have been synthesized and evaluated as Aurora A kinase inhibitors. nih.govresearchgate.net One potent compound, 16h, demonstrated significant cytotoxic activity against various cancer cells and was found to be a selective inhibitor of Aurora A kinase. acs.org
CDK2: Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle progression. mdpi.com Quinazolin-4(3H)-one derivatives have been synthesized as CDK2 inhibitors, with some compounds showing potent antiproliferative activity against melanoma and glioblastoma cell lines. mdpi.com Certain 2-sulfanylquinazolin-4(3H)-one derivatives also exhibit inhibitory activity against CDK2. mdpi.com
Tyrosine Kinases: In general, quinazolinone-based molecules are recognized as potent inhibitors of various tyrosine kinases. tandfonline.com Their ability to fit into the ATP binding pocket of these enzymes is a key feature of their inhibitory action. tandfonline.com
Table 1: Kinase Inhibition by this compound Derivatives
| Derivative Class | Target Kinase(s) | Example Compound(s) | Key Findings |
|---|---|---|---|
| 4-Anilinoquinazolines | EGFR, HER2, VEGFR2 | Gefitinib, Erlotinib, Lapatinib, Vandetanib | Marketed drugs with potent inhibitory activity. nih.govmdpi.com |
| 2-Sulfanylquinazolin-4(3H)-ones | VEGFR2, EGFR, HER2, CDK2 | Compound 5d | Potent multi-kinase inhibitor with broad-spectrum anticancer activity. mdpi.com |
| 6-(2-Amino-1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-ones | Aurora A, PI3Kα | Compound 9a | Markedly inhibited Aurora A and PI3Kα kinase activities. nih.gov |
| 6-(1H-Benzo[d]imidazol-6-yl)quinazolin-4(3H)-ones | Aurora A | Compound 16h | Potent and selective Aurora A kinase inhibitor. nih.govacs.org |
| Quinazolin-4(3H)-ones | CDK2 | Compound 47c | Superior potency against melanoma cells and confirmed CDK2 inhibition. mdpi.com |
Inhibition of Other Key Cancer-Related Enzymes
Beyond kinases, this compound derivatives have been shown to inhibit other enzymes that are critical for cancer cell function and survival.
RecQ Helicases: Upregulation of RecQ helicases is linked to cancer cell survival and chemotherapy resistance. nih.gov Novel quinazolinone derivatives have been designed and synthesized as inhibitors of these DNA repair enzymes. nih.govresearchgate.net Compound 11g, for instance, demonstrated moderate inhibition of Bloom syndrome (BLM) helicase, as well as WRN and RECQ1 helicases. nih.gov
Topoisomerase I: While research on topoisomerase I inhibition by this compound derivatives is ongoing, the broader class of quinazolines has been shown to modulate the expression of topoisomerases. researchgate.net
Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the DNA synthesis pathway. nih.govacs.org Quinazoline-based antifolates have been developed as potent inhibitors of TS. nih.govacs.orgnih.gov Removal of the 2-amino group from some quinazoline antifolates led to enhanced cellular penetration and cytotoxicity, despite a slight loss in direct TS inhibition. nih.gov
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is another key enzyme in the folate pathway, essential for nucleotide synthesis. nih.govresearchgate.net Quinazolin-4-one derivatives have been identified as a new class of DHFR inhibitors. nih.govnih.gov The quinazoline-2,4-dione moiety, in particular, has been described as an inhibitor of DHFR. nih.gov
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme involved in inflammation and has been implicated in cancer progression. mdpi.comekb.eg Several quinazolinone derivatives have been reported to reduce inflammation by inhibiting the COX-2 enzyme. ekb.egptfarm.pl Schiff's bases with a quinazolinone scaffold have been identified as particularly active COX-2 inhibitors. mdpi.com
Lactate Dehydrogenase A (LDHA): LDHA is an enzyme involved in the Warburg effect, a metabolic characteristic of many cancer cells. mdpi.com Suppression of LDHA is a proposed strategy for cancer therapy. mdpi.com Quinazolinone derivatives have been investigated as LDHA inhibitors, with some compounds showing significant inhibitory efficiency. mdpi.commdpi.com
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and are considered promising targets for anticancer drugs. nih.govrsc.orgacs.org Quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1/2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govrsc.org The quinazolinone scaffold has been utilized as a bioisostere of the phthalazinone core found in the approved PARP inhibitor Olaparib. rsc.org
Table 2: Inhibition of Other Cancer-Related Enzymes by this compound Derivatives
| Enzyme | Derivative Class | Example Compound(s) | Key Findings |
|---|---|---|---|
| RecQ Helicases | Quinazolinones | Compound 11g | Moderate pan-RecQ helicase inhibitor. nih.gov |
| Thymidylate Synthase | Quinazoline Antifolates | 2-desamino-10-propargyl-5,8-dideazafolic acid (8e) | More cytotoxic than its 2-amino counterpart due to increased cellular penetration. nih.gov |
| Dihydrofolate Reductase | Quinazolin-4-ones, Quinazoline-2,4-diones | - | Identified as a new class of DHFR inhibitors. nih.govnih.gov |
| COX-2 | Quinazolinone Schiff's Bases | Compounds 6e, 6d | Potent COX-2 inhibitors. mdpi.com |
| Lactate Dehydrogenase A | Quinazolinones | Compounds 6g, 6a | Most active LDHA inhibitors in a synthesized series. mdpi.com |
| PARP-1/2 | Quinazoline-2,4(1H,3H)-diones | Compounds 10, 11, 12c | Potent PARP-1/2 inhibitors with IC50 values in the nanomolar range. rsc.orgrsc.org |
Cellular and Molecular Pathway Modulation in Cancer
The anticancer activity of this compound derivatives is underpinned by their ability to modulate critical cellular and molecular pathways that govern cancer cell behavior.
Cell Cycle Progression: Many quinazolinone derivatives exert their anticancer effects by inducing cell cycle arrest. For instance, some derivatives cause G2/M phase arrest in breast and colorectal cancer cells. nih.govnih.gov Others have been shown to induce G1 phase arrest in lung cancer cells. acs.org The inhibition of kinases like Aurora A and CDK2 directly contributes to the disruption of the cell cycle. nih.govmdpi.com
Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism of action for many anticancer agents. Several this compound derivatives have been shown to induce apoptosis in various cancer cell lines. acs.orgnih.gov This can occur through caspase-dependent pathways and is often associated with the disruption of mitochondrial membrane potential. researchgate.netacs.org For example, compound 11g induced apoptosis in both HCT-116 and MDA-MB-231 cell lines. nih.gov
Mitochondrial Function: Disruption of mitochondrial function is another mechanism through which these derivatives can induce cancer cell death. Some 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have been shown to disrupt the mitochondrial membrane potential, leading to apoptosis. acs.org
Multi-Targeted Therapeutic Approaches in Oncology
The complexity of cancer, which often involves multiple dysregulated pathways, has driven the development of multi-targeted therapeutic agents. The this compound scaffold is well-suited for this approach.
Several studies have focused on designing derivatives that can simultaneously inhibit multiple key targets. For example, compounds have been developed to co-inhibit Aurora A kinase and PI3Kα. researchgate.netnih.gov Another strategy involves the dual inhibition of EGFR and BRAFV600E. frontiersin.org This multi-targeted approach is expected to offer improved efficacy and potentially overcome resistance mechanisms that can arise with single-target therapies. nih.gov One notable compound, 9a, acts as a multi-targeted inhibitor of Aurora A, PI3Kα, and BRD4, demonstrating a promising strategy for non-small cell lung cancer (NSCLC) therapy. researchgate.netnih.gov
Antimicrobial and Anti-infective Research
In addition to their anticancer properties, this compound derivatives have also demonstrated significant potential as antimicrobial agents.
Antibacterial Activities, Including Against Multidrug-Resistant Strains
The emergence of multidrug-resistant (MDR) bacterial strains poses a major global health threat, necessitating the discovery of novel antibacterial agents. Quinazolinone derivatives have shown promise in this area. nih.gov
These compounds have exhibited activity against a range of bacteria, including both Gram-positive and Gram-negative strains. mdpi.comnih.gov Notably, some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.com The mechanism of action can involve the inhibition of essential bacterial enzymes like dihydrofolate reductase. nih.gov Furthermore, some quinazolinone derivatives have been shown to work synergistically with existing antibiotics, such as piperacillin, to overcome resistance mechanisms. eco-vector.com They can also inhibit efflux pumps, which are a common cause of drug resistance in bacteria. eco-vector.com
Table 3: Antibacterial Activity of this compound Derivatives
| Derivative Class | Target Bacteria | Key Findings |
|---|---|---|
| Quinazolin-4(3H)-ones | Staphylococcus aureus, Streptococcus pneumoniae | Derivatives with a naphthyl radical and an amide group showed pronounced antimicrobial activity. eco-vector.com |
| Quinazolin-2,4-diones | Gram-positive and Gram-negative strains | Compounds 2b and 2c exhibited the highest antibacterial activity with low MIC values. nih.gov |
| Quinazolin-4-ones | Pseudomonas aeruginosa | Compounds 19 and 20 inhibited biofilm formation at sub-MICs. nih.gov |
Antifungal Activities
The quinazolinone core is a key structural motif found in numerous compounds exhibiting antifungal properties. researchgate.netjocpr.com Secondary and tertiary 2-amino analogues of quinazolinone have demonstrated pharmacological relevance as antifungal agents. researchgate.net For instance, a series of 2-benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol-4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives were synthesized and showed good activity against pathogenic fungi. nih.gov Similarly, new aza isatin (B1672199) derivatives incorporating the 4(3H)-quinazolinone structure have been reported, with the N-hexyl substituted version showing activity against fungal species. nih.gov Other studies have synthesized various 2,3-disubstituted quinazolin-4(3H)-one derivatives and screened them for antifungal activity against species like Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans, with some compounds showing promising results. nih.govresearchgate.net For example, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one was identified as a potent antifungal agent with MIC values of 18.3 ± 0.6 µg/mL against Aspergillus fumigatus and 23.1 ± 0.4 µg/mL against Saccharomyces cerevisiae. nih.gov
Antiviral Activities (e.g., SARS-CoV-2)
The emergence of novel viral threats has spurred research into new antiviral agents, with this compound derivatives showing significant promise, particularly against coronaviruses like SARS-CoV-2. nih.govsemanticscholar.org
Researchers have designed and synthesized numerous derivatives with potent inhibitory effects on both SARS-CoV-2 and MERS-CoV. nih.gov A notable example is 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, which exhibited a half-maximal inhibitory concentration (IC50) of less than 0.25 μM against SARS-CoV-2 and less than 1.1 μM against MERS-CoV, with no significant cytotoxicity. nih.gov Another potent compound, 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one, showed similar high potency. nih.gov These findings suggest that quinazolinone derivatives can act as broad-spectrum coronavirus inhibitors. nih.gov
Further optimization studies led to the development of N-substituted quinazolinone derivatives to improve pharmacokinetic properties. researchgate.netmdpi.comnih.gov An N-acetyl 2-aminoquinazolin-4-(3H)-one derivative, compound 2b, not only retained potent anti-SARS-CoV-2 activity but also demonstrated significantly improved exposure in in vivo studies. researchgate.netmdpi.com The anti-SARS-CoV-2 activity of quinazolinones has been frequently reported, although the precise mode of action is still under investigation. mdpi.com
| Compound | Target Virus | Activity (IC50) | Cytotoxicity (CC50) | Reference |
|---|---|---|---|---|
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | SARS-CoV-2 | < 0.25 μM | > 25 μM | nih.gov |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | MERS-CoV | < 1.1 μM | > 25 μM | nih.gov |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) | SARS-CoV-2 | < 0.25 μM | > 25 μM | nih.gov |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4 (3H)-one (11e) | MERS-CoV | < 1.1 μM | > 25 μM | nih.gov |
| 7-chloro-2-((2,3,4-trifluorophenyl)amino)quinazolin-4(3H)-one (2) | SARS-CoV-2 | 2.6 µM | > 25 µM | researchgate.net |
| 2-aminoquinazolin-4-(3H)-one 1 | SARS-CoV-2 | 0.23 µM | No cytotoxicity | mdpi.com |
| 2,4-dichlorobenzylamine-substituted derivative (15) | SARS-CoV-2 | 5.3 µM | Not specified | semanticscholar.org |
Antiparasitic Activities (e.g., Antimalarial, Anti-leishmanial through Enzyme Inhibition like Pyridoxal Kinase and Trypanothione Reductase)
Antimalarial Activity: The quinazolinone scaffold is a core component of febrifugine, a natural product isolated from the Chinese plant Dichroa febrifuga Lour., which has been used traditionally against malaria fevers. nih.gov Inspired by this, researchers have synthesized and evaluated a range of 2,3-substituted quinazolin-4(3H)-one derivatives for their antimalarial properties against Plasmodium berghei in mice. nih.gov These synthetic analogues offer the advantage of simpler synthetic routes compared to complex natural products. nih.gov Studies have shown that the 4-quinazolinone moiety, along with specific substitutions at the N3 position, is crucial for antimalarial activity. nih.gov Several synthesized compounds were found to be active in the P. berghei test, with one of the most effective compounds demonstrating 100% cures at a dose of 50 mg/kg. nih.gov
Anti-leishmanial Activity: Leishmaniasis is another parasitic disease where quinazoline derivatives have shown significant therapeutic potential. acs.orgresearchgate.netmbimph.comnih.gov A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and tested against Leishmania donovani and Leishmania amazonensis. acs.orgnih.gov This research led to the identification of compounds with potent activity, with EC50 values in the high nanomolar to single-digit micromolar range. acs.orgnih.gov For instance, compound 15, an N²-benzylquinazoline-2,4-diamine, was the most potent, with an EC50 of 150 nM against L. donovani. nih.gov Another compound, quinazoline 23, demonstrated efficacy in a murine model of visceral leishmaniasis. acs.orgnih.gov
Recent studies have explored the mechanism of action, investigating 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of key parasitic enzymes. mdpi.com Molecular docking studies have shown that these derivatives can interact with Leishmanial Pyridoxal Kinase (PDK) and Trypanothione Reductase (TPR). mdpi.com PDK is a crucial enzyme in the parasite's vitamin B6 metabolism and has been linked to drug resistance. mdpi.com Two derivatives, designated 3a and 3b, were synthesized and showed promising in silico and in vitro anti-leishmanial activities, with IC50 values of 1.61 and 0.05 µg/mL, respectively. mdpi.com
| Compound Class | Target Organism/Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei | Compound 5a showed 100% cure rate at 50 mg/kg. | nih.gov |
| N²,N⁴-disubstituted quinazoline-2,4-diamines | Leishmania donovani | Compound 15 had an EC50 of 150 nM. | nih.gov |
| N²,N⁴-disubstituted quinazoline-2,4-diamines | Leishmania (murine model) | Quinazoline 23 reduced liver parasitemia by 37%. | acs.orgnih.gov |
| 2,3-dihydroquinazolin-4(1H)-one (3a) | Leishmania (in vitro) / PDK & TPR | IC50 = 1.61 µg/mL. | mdpi.com |
| 2,3-dihydroquinazolin-4(1H)-one (3b) | Leishmania (in vitro) / PDK & TPR | IC50 = 0.05 µg/mL. | mdpi.com |
Biofilm Formation Inhibition
Bacterial biofilms contribute significantly to antibiotic resistance, making them a critical target for new antimicrobial strategies. mdpi.com Quinazolinone derivatives have emerged as promising agents for inhibiting biofilm formation. mdpi.comnih.gov
Studies have shown that certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives can effectively inhibit biofilm formation by Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netmdpi.com The most active compound, 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k), was found to prevent biofilm formation without necessarily reducing the number of planktonic cells, suggesting a specific anti-biofilm mechanism rather than simple bactericidal activity. mdpi.com
Furthermore, new quinazolin-4-one derivatives have been synthesized and shown to inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by the quorum-sensing system. nih.gov Compounds 19 and 20 in one study were particularly effective, with IC50 values of 3.55 and 6.86 µM, respectively, for biofilm inhibition at sub-minimum inhibitory concentrations (sub-MICs). nih.gov These compounds were also found to suppress other virulence factors, such as exopolysaccharide production and twitching motility, further highlighting their potential as anti-virulence agents. nih.gov
Neuropharmacological Research
The structural versatility of the quinazolinone core has also led to its exploration in neuropharmacology, with derivatives showing modulatory effects on key central nervous system (CNS) targets.
Cholinesterase and Other CNS Enzyme Inhibition
Inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary strategy for treating the symptoms of Alzheimer's disease. Several 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one derivatives have been synthesized and evaluated as inhibitors of both AChE and butyrylcholinesterase (BChE). nih.govlew.roresearchgate.net
Structure-activity relationship studies revealed that derivatives with longer alkyl chains at the C-2 position of the quinazoline ring generally exhibit better inhibitory activity. lew.ro Furthermore, the introduction of bromo substituents on the quinazolinone core led to more potent cholinesterase inhibitors compared to nitro-substituted or unsubstituted analogues. lew.ro A recently designed series of quinazolin-4(3H)-one derivatives, developed through a scaffold-hopping strategy, yielded compounds with dual functions: cholinesterase inhibition and anti-inflammatory activity. nih.govresearchgate.net One such compound, MR2938, displayed a promising AChE inhibitory activity with an IC50 value of 5.04 μM and also suppressed the production of inflammatory markers. nih.govresearchgate.net
| Compound Series/Name | Target Enzyme | Activity (IC50) | Key Structural Features | Reference |
|---|---|---|---|---|
| 2,3-dihydroquinazolin-4(1H)-one derivatives | AChE & BChE | Active, some better than galantamine | Longer alkyl chain at C-2 enhances activity | lew.ro |
| Bromo-substituted derivatives (6a-d) | AChE & BChE | Most potent in the series | Bromo substitution enhances activity | lew.ro |
| MR2938 (B12) | AChE | 5.04 μM | Quinazolin-4(3H)-one scaffold | nih.govresearchgate.net |
| 2-methyl-3-{4-[5-(ethylamino)-1,3,4-thiadiazol- 2-yl]phenyl}quinazolin-4(3H)-one (5b) | AChE | Promising inhibition | Thiadiazole substitution | dergipark.org.tr |
| 2-methyl-3-{4-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin- 4(3H)-one(5d) | AChE | Promising inhibition | Thiadiazole substitution | dergipark.org.tr |
Impact on Neurodegenerative Processes
The multifaceted nature of neurodegenerative diseases, such as Alzheimer's disease (AD), necessitates the development of multi-target-directed ligands. Quinazoline derivatives have emerged as a promising scaffold for such agents due to their ability to modulate several key pathological processes. mdpi.com
Cholinergic Deficit: A significant number of 2,4-disubstituted quinazoline derivatives have been synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov For instance, compound 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) was identified as a dual inhibitor of these cholinesterases. nih.gov Similarly, a series of 2-(1H-indol-2-yl)quinazolin-4(3H)-one derivatives were synthesized, with some compounds showing notable AChE inhibitory activity. tandfonline.comtandfonline.com One quinazoline derivative, 14 , demonstrated potent activity against human AChE (hAChE) with an IC50 value of 0.283 μM. mdpi.com Another study highlighted compound MR2938 (B12) with an AChE inhibitory activity IC50 value of 5.04 μM. researchgate.net
Beta-Amyloid Aggregation: The aggregation of beta-amyloid (Aβ) peptides is a hallmark of Alzheimer's disease. Several quinazoline-based compounds have demonstrated the ability to inhibit this process. mdpi.com Notably, compound 15b (4-(benzylamino)quinazolin-2-ol) was found to be a potent inhibitor of Aβ aggregation, proving to be more effective than reference compounds like curcumin (B1669340) and resveratrol. nih.gov Some N-hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide derivatives have also been shown to decrease zinc-mediated β-amyloid aggregation in vitro. acs.org The quinazoline derivative 14 also exhibited potential in inhibiting Aβ accumulation. mdpi.com
Tau Protein Hyperphosphorylation: The hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, is another key pathological feature of Alzheimer's disease. Research has indicated that certain quinazoline derivatives can influence this process. For instance, selective blockade of A2A adenosine (B11128) receptors by 2-aminoquinazoline (B112073) derivatives has been associated with a decrease in tau protein phosphorylation. mdpi.com Additionally, some N-methylpropargylamino-quinazoline derivatives have been designed to have an effect against Aβ-induced tau phosphorylation. nih.gov
Oxidative Stress: Oxidative stress is a significant contributor to neuronal damage in neurodegenerative disorders. mdpi.com Many quinazoline derivatives possess antioxidant properties, enabling them to mitigate this stress. mdpi.comnih.gov This antioxidant activity is often attributed to their ability to scavenge free radicals. sapub.org The versatile nature of the quinazoline scaffold allows for the incorporation of various functional groups that enhance its antioxidant potential. mdpi.com
Table 1: Neuroprotective Activities of Selected this compound Derivatives
| Compound/Derivative | Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|
| 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) | Dual Cholinesterase Inhibition | AChE IC50 = 2.1 μM; BuChE IC50 = 8.3 μM | nih.gov |
| 15b (4-(benzylamino)quinazolin-2-ol) | Aβ Aggregation Inhibition | Aβ40 IC50 = 270 nM | nih.gov |
| 14 | Multi-target Agent | hAChE IC50: 0.283 μM; Aβ accumulation inhibition | mdpi.com |
| MR2938 (B12) | AChE Inhibition and Anti-inflammatory | AChE IC50 = 5.04 μM | researchgate.net |
| 2-Aminoquinazoline derivatives | A2A Adenosine Receptor Antagonism | Reduction in Tau protein phosphorylation | mdpi.com |
| N-hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide derivatives | Aβ Aggregation Inhibition | Decreased zinc-mediated β-amyloid aggregation | acs.org |
Immunological and Anti-inflammatory Research
Quinazoline derivatives have demonstrated significant anti-inflammatory properties. impactfactor.orgfabad.org.tr Studies have shown that these compounds can suppress the production of nitric oxide (NO), a pro-inflammatory mediator. researchgate.net For example, compound MR2938 was found to suppress NO production with an IC50 of 3.29 μM. researchgate.net Furthermore, this compound was able to decrease the mRNA levels of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and CCL2 at a concentration of 1.25 μM, indicating that it suppresses neuroinflammation by blocking the MAPK/JNK and NF-κB signaling pathways. researchgate.net Other research has also highlighted the anti-inflammatory potential of various quinazolinone derivatives, with some exhibiting activity comparable to standard anti-inflammatory drugs. impactfactor.orgresearchgate.net For instance, certain 2, 3-disubstituted quinazolin-4-(3H)ones showed significant anti-inflammatory potential in in-vitro protein denaturation studies. impactfactor.org
Metabolic and Endocrine Research
A number of quinazolin-4-one derivatives have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes. brieflands.comresearchgate.net A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives exhibited good inhibition against DPP-4, with the morpholino-methyl substituted compound 5d showing the highest potency. brieflands.com Another study on quinazoline-pyrimidine hybrid derivatives reported compounds with excellent DPP-4 inhibitory activity, with compounds 26a and 26b having IC50 values of 0.31 nM and 0.35 nM, respectively, which were better than the reference drug linagliptin. researchgate.net
Quinazoline-4(3H)-one-sulfonylurea hybrids have been designed and synthesized as dual agonists for both Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sulfonylurea Receptor (SUR), which are crucial in managing type 2 diabetes. nih.govmdpi.com In a study evaluating their in vivo anti-hyperglycemic activities, compounds 19a , 19d , 19f , and 25g demonstrated potent reduction in blood glucose levels. nih.gov Specifically, compounds 19d , 19f , and 25d showed high insulin-secreting activities. nih.gov
Research has led to the discovery of dihydroquinazolin-4-ones and quinazolin-4-ones as agonists for the Thyroid-Stimulating Hormone Receptor (TSHR). nih.govresearchgate.net A high-throughput screen identified dihydroquinazolin-4-one 1a as a TSHR agonist. nih.gov Subsequent synthesis and evaluation of analogues led to the identification of compound 8b which was 60-fold more potent than the initial hit. nih.govresearchgate.net Several quinazolin-4-one TSHR agonists, such as 9a-c , were also identified with improved stability and sub-micromolar potency. nih.gov
Table 2: Metabolic and Endocrine Activities of Selected this compound Derivatives
| Compound/Derivative Series | Target | Key Findings | Reference(s) |
|---|---|---|---|
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | DPP-4 Inhibition | Compound 5d showed the highest potency. | brieflands.com |
| Quinazoline-pyrimidine hybrids | DPP-4 Inhibition | Compounds 26a (IC50 = 0.31 nM) and 26b (IC50 = 0.35 nM) showed excellent activity. | researchgate.net |
| Quinazoline-4(3H)-one-sulfonylurea hybrids | PPARγ and SUR Agonism | Compounds 19a , 19d , 19f , and 25g showed potent anti-hyperglycemic activity. | nih.gov |
| Dihydroquinazolin-4-ones and Quinazolin-4-ones | TSHR Agonism | Compound 8b was 60-fold more potent than the initial hit 1a . | nih.govresearchgate.net |
Antioxidant Activity
The antioxidant properties of this compound derivatives have been extensively studied. sapub.orgresearchgate.netsamipubco.comscholarsresearchlibrary.comnih.gov This activity is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. sapub.orgsamipubco.com The antioxidant capacity of these compounds is attributed to their ability to donate a hydrogen radical or delocalize electrons. sapub.org The introduction of different heterocyclic rings fused to the quinazolin-4-one core can modulate this activity. sapub.org For instance, linking the quinazolin-4(3H)-one with polyphenolic derivatives through a thioacetohydrazone fragment enhances its antiradical activity. nih.gov Specifically, ortho-diphenolic compounds demonstrated better antiradical action. nih.gov In one study, synthesized quinazolinone–vanillin (B372448) derivatives, particularly compounds 5 and 6 , were found to be more effective antioxidants than vanillin itself. sapub.org Another study identified 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) as a potent antioxidant with promising metal-chelating properties. researchgate.net
Structure Activity Relationship Sar Studies of 2 Amino 1h Quinazolin 4 One Derivatives
Positional Effects of Substituents on Biological Potency and Selectivity
The biological profile of 2-amino-1H-quinazolin-4-one derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system and its appended functionalities. mdpi.com
Substitution at Position 2: The 2-amino group is a key site for modification. Attaching various substituted aryl rings (anilines) directly to this position has been a common strategy. For instance, in the development of antiviral agents against SARS-CoV-2, the substitution pattern on the 2-anilino moiety was found to be critical. Derivatives with a meta-fluoroaniline showed good activity, whereas ortho- or para-fluoroaniline substitutions resulted in a loss of inhibitory effect. nih.gov The presence of strong electron-withdrawing groups, such as dichlorophenyl or trifluorophenyl moieties, at the 2-position has been shown to be important for potent antiviral activity. nih.govresearchgate.net
Substitution at Position 3: Position 3 of the quinazolinone ring is another critical point for derivatization. Attaching different heterocyclic rings or substituted aromatic rings at this position can significantly modulate the compound's biological effects, including antimicrobial and anticancer activities. researchgate.netnih.gov For example, in a series of quinazolin-4(3H)-one based VEGFR-2 inhibitors, the presence of a 4-methylphenyl group at the N3-position was found to be optimal for activity. rsc.org
Substitutions on the Benzene (B151609) Ring (Positions 5, 6, 7, and 8): Modifications on the fused benzene ring play a significant role in tuning the potency and selectivity.
Position 7: The introduction of a chlorine atom at position 7 has been shown to enhance anticonvulsant activity. mdpi.com In the context of anti-SARS-CoV-2 agents, electron-withdrawing groups like trifluoromethyl or nitro groups at the 7-position led to high binding affinities. researchgate.net
Positions 6 and 8: The presence of halogen atoms, such as iodine, at positions 6 and 8 has been reported to significantly improve antibacterial activity. nih.gov
These positional effects highlight the importance of a systematic exploration of the quinazolinone scaffold to optimize interactions with specific biological targets.
Identification of Pharmacophoric Features Essential for Target Interaction
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound derivatives, distinct pharmacophoric models have been developed for different target classes.
For dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a common pharmacophore has been identified, which includes four key features:
A flat, central heteroaromatic core, which is fulfilled by the quinazolinone scaffold.
A region capable of hydrogen bonding, typically involving the N1-H and C4-keto group of the quinazolinone ring, which interacts with the hinge region of the kinase domain.
A linker moiety, often an S-alkylated chain or a urea functionality attached at position 2.
A terminal hydrophobic tail, which occupies an allosteric hydrophobic pocket in the enzyme. rsc.orgnih.gov
In the development of Na+/H+ Exchanger Isoform 1 (NHE-1) inhibitors, neural network modeling was employed to elucidate the pharmacophoric features of active compounds, guiding further optimization efforts. nih.gov Similarly, for anti-tuberculosis agents, it was found that linking a 1,2,3-triazole fragment to the quinazolinone core enhanced activity, and the addition of aromatic groups increased binding interactions, highlighting the key components of the pharmacophore. mdpi.com
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. Conformational analysis and stereochemistry are therefore important aspects of SAR studies for this compound derivatives.
While many studies focus on achiral derivatives, the introduction of chiral centers, for instance in substituents at the 2- or 3-positions, would necessitate stereochemical considerations. The absolute configuration of such derivatives could play a crucial role in determining potency and selectivity, as enantiomers often exhibit different biological activities due to differential interactions with chiral biological macromolecules like enzymes and receptors.
SAR Insights from Specific Biological Targets (e.g., Kinases, Receptors, Enzymes)
The this compound scaffold has been successfully exploited to develop inhibitors for various biological targets.
Kinases: Quinazolinone derivatives are well-known kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govmdpi.com
EGFR/VEGFR-2: For dual EGFR/VEGFR-2 inhibitors, SAR studies revealed that a urea functionality at the 2-position is beneficial. Specifically, a compound featuring a 4-methylphenyl group at the N3-position and an unsubstituted phenylurea moiety at the 2-position demonstrated potent inhibition of both EGFR and VEGFR-2. rsc.org Another study showed that a 7-chloro substitution on the quinazolinone core, combined with a 4-methoxyphenylurea substituent at position 2, resulted in potent VEGFR-2 inhibition. dovepress.com
G9a-like protein (GLP): To develop selective inhibitors for the methyltransferase GLP over the homologous G9a, a range of analogs with different 2-amino substitutions were synthesized. This led to the identification of compounds with 59- and 65-fold higher potency for GLP over G9a. nih.gov
| Compound | Target Kinase | Key Substitutions | Activity (IC50 in µM) | Reference |
|---|---|---|---|---|
| Compound 4 | EGFR | N3-(4-methylphenyl), 2-S-(phenylurea) | 0.049 | rsc.org |
| Compound 4 | VEGFR-2 | N3-(4-methylphenyl), 2-S-(phenylurea) | 0.054 | rsc.org |
| Compound 5p | VEGFR-2 | 7-Chloro, 2-S-(4-methoxyphenylurea with ethyl linker) | 0.117 | dovepress.com |
| Compound 5h | VEGFR-2 | 6-Bromo, 2-S-(4-methoxyphenylurea with ethyl linker) | 0.215 | dovepress.com |
| Compound 2i | CDK2 | 2-(3-bromo-4-fluorophenyl), 3-(4-methoxyphenyl) | 0.173 | nih.gov |
| Compound 3i | CDK2 | 2-(3-bromo-4-fluorophenyl), 3-(4-chlorophenyl) | 0.177 | nih.gov |
Receptors: Derivatives of this compound have been investigated as modulators of G protein-coupled receptors (GPCRs).
mGlu7 Receptor: In a screen for negative allosteric modulators of the metabotropic glutamate receptor 7 (mGlu7), the quinazolinone chemotype was identified as a hit. The lead compound, 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one, showed an IC50 of 6.14 µM and was selective over other group III mGlu receptors. nih.gov
Enzymes: This class of compounds has shown inhibitory activity against a variety of enzymes.
SARS-CoV-2 and MERS-CoV: Extensive SAR studies were conducted to develop potent anti-coronavirus agents. It was found that a 7-chloro substituent on the quinazolinone ring combined with a 2-((3,5-dichlorophenyl)amino) group resulted in highly potent activity against SARS-CoV-2 (IC50 < 0.25 µM). nih.gov N-acetylation of the 2-aminoquinazolinone core also yielded derivatives with potent inhibitory activity. nih.govmdpi.com
Lactate Dehydrogenase (LDHA) and Cyclooxygenase-2 (COX-2): In a study targeting enzymes relevant to colorectal cancer, SAR analysis indicated that for LDHA inhibition, the most active compounds possessed strong electron-withdrawing groups (e.g., 7-F, 5-NO2) on the quinazolinone core or the attached phenyl ring. mdpi.com Conversely, for COX-2 inhibition, the introduction of electron-donating groups at the 3- and 4-positions of the aryl moiety enhanced inhibitory efficiency. mdpi.com
α-Glycosidase: A series of quinazolin-4(3H)-one derived Schiff's bases were synthesized and found to be potent inhibitors of α-glycosidase, with some compounds showing inhibitory activity in the nanomolar range, far exceeding that of the standard drug acarbose. bezmialem.edu.tr
| Compound | Target Enzyme | Key Substitutions | Activity (IC50) | Reference |
|---|---|---|---|---|
| Compound 9g | SARS-CoV-2 | 7-chloro, 2-((3,5-dichlorophenyl)amino) | < 0.25 µM | nih.gov |
| Compound 2c | SARS-CoV-2 | N-propionyl, 7-chloro, 2-((3,5-difluorophenyl)amino) | 0.11 µM | nih.gov |
| Compound 6g | LDHA | 7-F, 2-methyl, 3-((E)-((4-(dimethylamino)phenyl)imino)methyl) | 89.85% inhibition | mdpi.com |
| Compound 6a | LDHA | 5-NO2, 2-methyl, 3-((E)-((4-(dimethylamino)phenyl)imino)methyl) | 89.70% inhibition | mdpi.com |
| Compound 3c | α-Glycosidase | 2-methyl, 3-((E)-(4-hydroxy-3-methoxybenzylidene)amino) | 0.21 nM | bezmialem.edu.tr |
Computational Chemistry and Cheminformatics in Quinazolinone Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-amino-1H-quinazolin-4-one derivatives, docking is extensively used to understand how these compounds might interact with specific biological targets, typically proteins, at the atomic level.
Research in this area has shown that the quinazolinone scaffold can effectively bind to the active sites of various enzymes and receptors implicated in a range of diseases. Docking studies have been instrumental in elucidating the binding modes of these compounds, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are crucial for their biological activity. nih.gov For instance, the amino group at the 2-position and the carbonyl group at the 4-position of the quinazolinone core frequently act as hydrogen bond donors and acceptors, respectively.
Commonly used software for these studies includes AutoDock, Glide, and Molegro Virtual Docker (MVD). nih.govnih.gov These programs use scoring functions to estimate the binding affinity of the ligand to the target, which helps in ranking and prioritizing compounds for further investigation. Studies have successfully docked quinazolinone derivatives against a variety of protein targets, providing a rational basis for their observed biological effects. nih.govtandfonline.com
Table 1: Examples of Protein Targets for this compound Derivatives in Molecular Docking Studies
| Target Protein | Therapeutic Area | Key Interacting Residues (Examples) | Reference |
|---|---|---|---|
| DNA Gyrase | Antibacterial | Asp73, Asn46, Arg136 | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Met793, Thr790 | nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Anticancer | Cys919, Asp1046 | nih.gov |
| Dihydrofolate Reductase (DHFR) | Anticancer/Antimicrobial | Ser59, Ile60 | researchgate.net |
| Poly (ADP-ribose) polymerase-1 (PARP1) | Anticancer | Ser904, Gly863 | tandfonline.com |
This table is illustrative and compiled from various research findings on quinazolinone derivatives.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. Following docking, MD simulations are often performed on the most promising ligand-target complexes to validate the docking results and gain deeper insights into the binding stability. nih.gov
Using software packages like Desmond or AMBER, researchers can simulate the movement of every atom in the ligand-protein complex in a solvated environment that mimics physiological conditions. nih.gov These simulations, often run for nanoseconds, allow for the analysis of various parameters, including:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and remains stable. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein and ligand. It helps to understand how different parts of the complex move and interact.
Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting the most persistent and crucial interactions for binding stability. nih.gov
Studies on quinazolinone derivatives have used MD simulations to confirm that the compounds remain stably bound within the active site of their target proteins, reinforcing the binding modes predicted by docking. nih.govtandfonline.com This validation is a critical step in computational drug design, providing greater confidence in the predicted inhibitory potential of the compounds before they are synthesized. nih.gov
Quantum Chemical Calculations for Energetic and Tautomeric Studies
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and energetic properties of molecules with high accuracy. For this compound, these methods are particularly valuable for studying tautomerism.
The this compound scaffold can exist in different tautomeric forms, primarily the amino-oxo and the imino-hydroxy forms. The relative stability of these tautomers can significantly influence the molecule's chemical reactivity and its ability to interact with biological targets. The predominant tautomeric form can be affected by factors such as the solvent environment. mdpi.comwuxiapptec.com
Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different tautomers. researchgate.net These calculations help determine which form is energetically more favorable in the gas phase or in different solvents (by using solvent models like the Polarizable Continuum Model - PCM). wuxiapptec.comresearchgate.net By comparing the calculated energies, researchers can predict the equilibrium population of each tautomer. This information is crucial because the different tautomers present different hydrogen bonding patterns and electrostatic properties, which can lead to different binding affinities for a target protein. wuxiapptec.com For instance, studies on related quinolinone systems have confirmed the coexistence of different isomers in the gas phase, supported by quantum chemical computations. researchgate.net
Table 2: Tautomeric Forms of this compound
| Tautomeric Form | Structure | Key Features |
|---|---|---|
| Amino-oxo (Amide) | ![]() |
Contains an exocyclic amino group and a carbonyl group. Generally the most stable form. |
Structures are representations of the core tautomers.
In Silico Pharmacokinetic Prediction and Compound Profiling
Beyond predicting target interactions, cheminformatics tools are vital for profiling the pharmacokinetic properties of potential drug candidates. This process, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, evaluates the "drug-likeness" of a compound. For derivatives of this compound, in silico ADME profiling is a standard step to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline.
Various computational models and software, such as SwissADME and ADMET Predictor, are used to calculate key physicochemical and pharmacokinetic parameters. nih.govresearchgate.net These predictions are often based on established rules and models derived from large datasets of known drugs.
Key parameters evaluated include:
Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov
Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream. nih.gov
Blood-Brain Barrier (BBB) Permeability: Predicts whether a compound is likely to cross the BBB, which is crucial for drugs targeting the central nervous system. nih.gov
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is a key efflux pump that can remove drugs from cells. Predicting interaction with P-gp is important for understanding drug distribution and potential resistance. nih.gov
Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes, which is critical for assessing potential drug-drug interactions. nih.gov
Topological Polar Surface Area (TPSA): A descriptor used to predict drug transport properties, including intestinal absorption and brain penetration. nih.gov
Table 3: Example of In Silico ADME Prediction for a Hypothetical Quinazolinone Derivative
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | < 500 g/mol | Favorable (Lipinski's Rule) |
| Log P | < 5 | Favorable (Lipinski's Rule) |
| H-bond Donors | < 5 | Favorable (Lipinski's Rule) |
| H-bond Acceptors | < 10 | Favorable (Lipinski's Rule) |
| GI Absorption | High | Good oral bioavailability expected |
| BBB Permeant | No | Low potential for CNS side effects |
| P-gp Substrate | No | Low risk of efflux-mediated resistance |
| CYP2C9 Inhibitor | No | Low risk of interaction with CYP2C9-metabolized drugs |
This table represents typical parameters and desirable outcomes from in silico ADME prediction tools like SwissADME. nih.gov
By integrating these computational approaches, researchers can build a comprehensive profile of this compound derivatives, guiding the design of new compounds with enhanced potency, selectivity, and drug-like properties.
Analytical and Characterization Methodologies for 2 Amino 1h Quinazolin 4 One in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-amino-1H-quinazolin-4-one. Each technique provides unique information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectra reveal the chemical environment of protons, while ¹³C NMR spectra identify the different carbon atoms in the molecule. The ¹H NMR spectrum typically displays signals for the aromatic protons on the quinazoline (B50416) ring and protons associated with the amino and amide groups. researchgate.net For instance, aromatic protons of a quinazolin-4-one ring generally appear in the range of δ 7.0-8.5 ppm. rsc.orgmdpi.com The protons of the amino group (NH₂) can be observed as a broad singlet. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of key functional groups. These include N-H stretching vibrations for the primary amine and the lactam N-H, a strong C=O stretching vibration for the carbonyl group in the quinazolinone ring, and C=N and C=C stretching vibrations characteristic of the heterocyclic and aromatic systems. nih.govacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing conjugated systems. Quinazoline derivatives exhibit characteristic absorption maxima (λmax) in the UV-Vis region due to their aromatic nature. nih.govnih.gov The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinazoline ring. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. It is used to determine the molecular weight and confirm the molecular formula of this compound. The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. Analysis of the fragmentation pattern can further support the proposed structure. mdpi.comnist.gov
| Technique | Information Obtained | Typical Observations for Quinazolin-4-one Core |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Aromatic protons (δ 7.0-8.5 ppm), NH₂ protons (broad singlet), Lactam NH (broad singlet, >10 ppm). rsc.orgchemicalbook.com |
| ¹³C NMR | Carbon skeleton | Signals for carbonyl carbon (~160-165 ppm), aromatic carbons (~115-150 ppm), and carbon attached to the amino group (~150-155 ppm). mdpi.com |
| IR | Functional groups | N-H stretching (amine & amide, ~3100-3400 cm⁻¹), C=O stretching (~1650-1690 cm⁻¹), C=N stretching (~1600-1630 cm⁻¹). nih.gov |
| UV-Vis | Electronic transitions, conjugation | Multiple absorption bands in the UV range (typically 220-350 nm). nih.govnih.gov |
| MS | Molecular weight and fragmentation | Molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of CO, HCN, etc. mdpi.com |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Thin Layer Chromatography (TLC) : TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. nih.govmdpi.com A spot of the compound solution is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is characteristic for a compound in a given solvent system and can be compared to a reference standard. Visualization is typically achieved under UV light. nih.gov
Column Chromatography : This is a standard preparative technique used to purify compounds on a larger scale. nih.gov A glass column is packed with a stationary phase, such as silica gel, and the crude product mixture is loaded onto the top. A solvent or a mixture of solvents (mobile phase) is then passed through the column, separating the components based on their differential adsorption to the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov It is widely used for purity assessment, where it can separate the main compound from even minor impurities. The mass spectrometer provides molecular weight information for each separated peak, allowing for confident identification of the target compound and characterization of any impurities. nih.govtmiclinode.com
| Method | Primary Use | Key Parameters |
|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check. nih.govmdpi.com | Stationary phase (e.g., Silica gel 60 F254), Mobile phase (e.g., Dichloromethane/Methanol mixtures), Rf value. nih.gov |
| Column Chromatography | Purification and isolation. nih.gov | Stationary phase (e.g., Silica gel), Eluent (e.g., Hexane/Ethyl acetate (B1210297) gradient). nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment, impurity profiling, identification. nih.gov | Column (e.g., C18 reverse-phase), Mobile phase (e.g., Acetonitrile/Water with formic acid), Mass analyzer for m/z detection. nih.govsielc.com |
Biochemical and Biophysical Assays for Target Engagement and Binding
To investigate the biological activity of this compound, assays that measure its direct interaction with protein targets are crucial. These methods provide evidence of target engagement and can quantify the binding affinity and kinetics.
Cellular Thermal Shift Assay (CETSA) : CETSA is a powerful method for verifying target engagement in a cellular context. nih.govnih.gov The principle is based on the ligand-induced thermal stabilization of a target protein. nih.gov Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (un-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. nih.gov A shift in the melting curve of the protein in the presence of the compound indicates direct binding. nih.gov This label-free assay provides physiological relevance as it is performed in intact cells or cell lysates. nuvisan.com
Surface Plasmon Resonance (SPR) : SPR is a label-free, real-time optical technique used to measure biomolecular interactions. helsinki.fi In a typical SPR experiment, a purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. helsinki.fi This technique allows for the quantitative determination of binding kinetics (association and dissociation rate constants, kₐ and kₔ) and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. researchgate.net
| Assay | Principle | Data Generated | Application |
|---|---|---|---|
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. nih.gov | Protein melting curves; Thermal shift (ΔTm). nih.gov | Confirms direct binding of the compound to its target protein within a cellular environment. nuvisan.com |
| Surface Plasmon Resonance (SPR) | Binding at a sensor surface changes the local refractive index, altering the resonance angle of surface plasmons. helsinki.fi | Binding kinetics (kₐ, kₔ), Affinity (Kₔ), Specificity. researchgate.net | Quantifies the affinity and kinetics of the compound-target interaction using purified components. |
Current Challenges and Future Perspectives in 2 Amino 1h Quinazolin 4 One Research
Advancements in Synthetic Route Optimization
The development of efficient, cost-effective, and environmentally benign synthetic methodologies for 2-amino-1H-quinazolin-4-one and its analogs is a primary objective for medicinal chemists. Traditional methods often involve harsh reaction conditions, low yields, and the use of hazardous reagents. rsc.org Consequently, there is a continuous drive to innovate and refine synthetic pathways.
Recent advancements have centered on the development of one-pot multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. mdpi.com For instance, a novel MCR strategy has been developed for the synthesis of 2-amino-3-substituted quinazolinones from isatoic anhydride (B1165640), an amine, and an electrophilic cyanating agent in a single step. aurigeneservices.com This approach proceeds through a cascade of reactions including ring opening, decarboxylation, and heterocyclization, yielding the desired products in good yields. aurigeneservices.com
Furthermore, metal-catalyzed reactions are being explored to construct the quinazolinone framework. Copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines represents a novel and highly efficient route. rsc.org Researchers are also investigating greener alternatives, such as microwave-assisted synthesis and the use of eco-friendly catalysts, to minimize the environmental impact of these synthetic processes. rsc.orgnih.gov
| Synthetic Advancement | Key Features | Reactants | Catalyst/Conditions |
| One-Pot Multicomponent Reaction | High efficiency, reduced waste, operational simplicity. mdpi.com | Isatoic anhydride, amine, electrophilic cyanating agent. aurigeneservices.com | One-pot process. aurigeneservices.com |
| Copper-Mediated Tandem Reaction | Novel and highly efficient C-H amination and annulation. rsc.org | Benzamides and amidines. rsc.org | Copper-mediated. rsc.org |
| Microwave-Assisted Synthesis | Rapid, efficient, and environmentally friendly. nih.gov | Various precursors. | Microwave irradiation. |
| Green Chemistry Approaches | Use of eco-friendly catalysts and solvents. rsc.org | Various precursors. | Green catalysts. |
Discovery of Novel Biological Targets for Quinazolinone Scaffolds
The therapeutic versatility of quinazolinone derivatives is a direct consequence of their ability to interact with a multitude of biological targets. researchgate.netmdpi.com While established targets like tyrosine kinases in cancer therapy are well-documented, a significant challenge lies in the identification and validation of novel molecular targets to expand the therapeutic applications of this scaffold. nih.gov
Recent research has begun to uncover new avenues. For example, certain quinazolinone derivatives have been identified as inhibitors of phosphodiesterase-4 (PDE-4), an enzyme implicated in the proliferation and angiogenesis of cancer cells. nih.gov This discovery opens up new possibilities for the development of quinazolinone-based anticancer agents with a distinct mechanism of action.
Furthermore, the potential of quinazolinone scaffolds in neurodegenerative diseases like Alzheimer's is an emerging area of interest. mdpi.com Studies have shown that these compounds can act as inhibitors of cholinesterases, β-amyloid aggregation, and tau protein hyperphosphorylation, all of which are key pathological hallmarks of Alzheimer's disease. mdpi.com The exploration of these and other novel targets will be crucial for unlocking the full therapeutic potential of this compound derivatives.
| Biological Target | Therapeutic Area | Mechanism of Action | Example Quinazolinone Derivative Activity |
| Phosphodiesterase-4 (PDE-4) | Cancer | Inhibition of cancer cell proliferation and angiogenesis. nih.gov | Quinazolin-4(3H)one-hydrazone hybrids show potent PDE-4(B) inhibition. nih.gov |
| Cholinesterases | Alzheimer's Disease | Inhibition of acetylcholine (B1216132) breakdown. mdpi.com | Multifunctional agents targeting AD pathology. mdpi.com |
| β-amyloid aggregation | Alzheimer's Disease | Prevention of amyloid plaque formation. mdpi.com | Inhibition of β-amyloid aggregation. mdpi.com |
| Tau protein | Alzheimer's Disease | Reduction of neurofibrillary tangles. mdpi.com | Inhibition of tau protein hyperphosphorylation. mdpi.com |
| Carbonic Anhydrase-II | Glaucoma | Reduction of intraocular pressure. researchgate.net | Competitive inhibition of hCA-II. researchgate.net |
Rational Design of Multi-Targeted Therapeutic Agents
The complexity of many diseases, particularly cancer, often necessitates therapeutic strategies that can simultaneously modulate multiple biological targets. nih.gov The this compound scaffold is exceptionally well-suited for the rational design of multi-targeted agents due to its chemical tractability and ability to interact with diverse protein architectures. oncotarget.commerckmillipore.com
A key approach in this area is molecular hybridization, which involves combining the quinazolinone pharmacophore with other bioactive moieties to create a single molecule with multiple pharmacological activities. nih.govresearchgate.net For instance, hybrid molecules incorporating quinazolinone and pyrimidine (B1678525) motifs have been designed as potent anticancer agents that can overcome drug resistance. nih.gov
The design of multi-kinase inhibitors is another prominent strategy. rsc.orgnih.gov By carefully modifying the substituents on the quinazolinone core, it is possible to fine-tune the inhibitory activity against a panel of kinases, such as VEGFR-2, FGFR-1, and BRAF, which are all critical in cancer progression. nih.gov This multi-targeted approach holds the promise of enhanced efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. nih.gov
| Multi-Target Strategy | Design Principle | Target Combination Example | Therapeutic Goal |
| Molecular Hybridization | Combining two or more pharmacophores into a single molecule. nih.gov | Quinazolinone and pyrimidine. nih.gov | Overcoming drug resistance in cancer. nih.gov |
| Multi-Kinase Inhibition | A single molecule designed to inhibit multiple protein kinases. rsc.org | VEGFR-2, FGFR-1, and BRAF. nih.gov | Enhanced anticancer efficacy and reduced resistance. nih.gov |
| Privileged Scaffold Approach | Utilizing a common structural motif with broad biological activity. mdpi.com | 4-Hydroxy-2-quinolinone. mdpi.com | Development of agents with combined anti-inflammatory and antioxidant activity. mdpi.com |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is revolutionizing the field of drug discovery, and the development of this compound derivatives is no exception. In silico methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for predicting the binding modes of quinazolinone ligands with their biological targets and for guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net
These computational studies, when coupled with experimental validation through techniques like X-ray crystallography and various biological assays, provide a comprehensive understanding of structure-activity relationships (SAR). nih.gov This integrated approach accelerates the drug discovery pipeline by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Furthermore, computational tools are being employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel quinazolinone derivatives, which is a critical step in assessing their drug-likeness and potential for clinical development. nih.gov The continued advancement and integration of these methodologies will undoubtedly play a pivotal role in shaping the future of this compound research.
| Methodology | Application in Quinazolinone Research | Benefit |
| Molecular Docking | Predicting binding modes of quinazolinone derivatives with target proteins. nih.gov | Guides rational drug design and prioritizes synthetic targets. researchgate.net |
| Molecular Dynamics Simulations | Investigating the dynamic behavior of ligand-protein complexes. nih.gov | Provides insights into binding stability and conformational changes. |
| Structure-Activity Relationship (SAR) Studies | Elucidating the relationship between chemical structure and biological activity. nih.gov | Optimizes lead compounds for improved potency and selectivity. |
| In Silico ADME Prediction | Predicting the pharmacokinetic properties of new compounds. nih.gov | Assesses drug-likeness and potential for clinical success early in development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

